molecular formula C7H7Cl3N2 B127301 2,4-Dichlorobenzimidamide hydrochloride CAS No. 154505-50-7

2,4-Dichlorobenzimidamide hydrochloride

Cat. No.: B127301
CAS No.: 154505-50-7
M. Wt: 225.5 g/mol
InChI Key: CIPUZYQYFMMYAF-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2. It is known for its various biological activities and is used in scientific research. The compound is characterized by the presence of two chlorine atoms attached to a benzene ring and an amidine group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzimidamide hydrochloride typically involves the reaction of 2,4-dichlorobenzonitrile with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorobenzimidamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl thiocyanate
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4-Dichlorobenzonitrile

Uniqueness

2,4-Dichlorobenzimidamide hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual chlorine substitution on the benzene ring and the presence of the amidine group make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2,4-dichlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPUZYQYFMMYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659681
Record name 2,4-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154505-50-7
Record name 2,4-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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